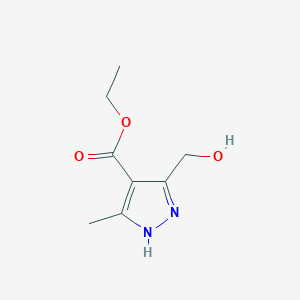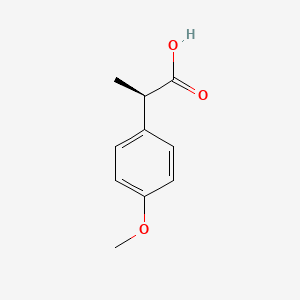
(2R)-2-(4-methoxyphenyl)propanoic acid
概述
描述
(2R)-2-(4-methoxyphenyl)propanoic acid, also known as 2-methoxybenzoic acid (2MBA), is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a commonly used synthetic intermediate in the preparation of various compounds, and has been studied for its potential therapeutic effects.
科学研究应用
2MBA has been studied for its potential therapeutic effects in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and antifungal properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to inhibit the growth of certain bacteria and viruses, and to act as an insect repellent.
作用机制
The exact mechanism of action of 2MBA is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2MBA has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, proteins, and genes, as well as the modulation of certain metabolic pathways. It has also been found to possess anti-inflammatory, antioxidant, and antifungal properties, and to inhibit the growth of certain bacteria and viruses. Furthermore, it has been found to possess insect repellent properties.
实验室实验的优点和局限性
The use of 2MBA in laboratory experiments has several advantages, including its low cost and its relative ease of synthesis. Additionally, it is a relatively safe compound, with no known toxic effects. However, there are some limitations to its use, such as its potential to interact with other compounds and its potential to cause adverse effects in certain organisms.
未来方向
Given its potential therapeutic effects, 2MBA has a wide range of potential future directions. These include further research into its anti-cancer, anti-diabetic, and anti-Alzheimer’s disease properties, as well as its potential to act as an insect repellent. Additionally, further research into its potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and viruses is also warranted. Finally, further research into its potential to interact with other compounds and its potential to cause adverse effects in certain organisms is needed in order to fully understand its mechanism of action.
属性
IUPAC Name |
(2R)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-methoxyphenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


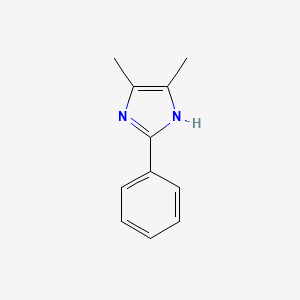
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)


![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)

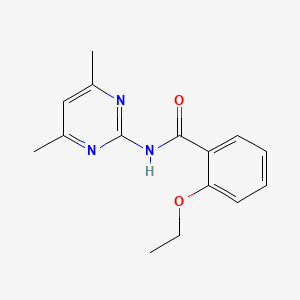
![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)


![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
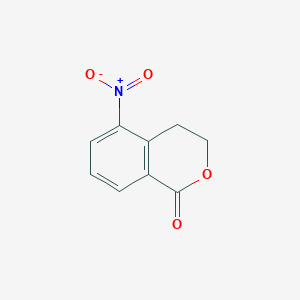
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
